2-(丁-3-炔-1-氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

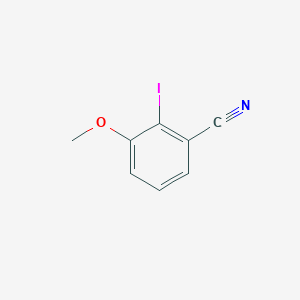

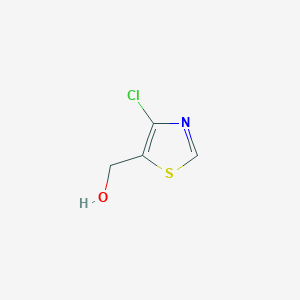

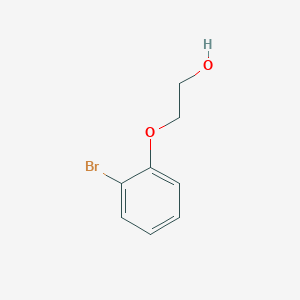

2-(But-3-yn-1-yloxy)benzaldehyde is a compound that features a benzaldehyde moiety with a but-3-yn-1-yloxy substituent. This structure is indicative of a molecule that could participate in various organic reactions due to the presence of the aldehyde functional group and the alkyne moiety. The compound's molecular structure suggests potential for interesting reactivity and applications in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde was achieved through hydroformylation catalyzed by magnesium methoxide, indicating that similar catalytic methods could potentially be applied to the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde . Additionally, the reaction of 3-bromoprop-1-yne with 2-hydroxybenzaldehyde led to the formation of a compound with a prop-2-ynyloxy substituent, which is structurally similar to the target molecule . These methods could provide insights into the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(But-3-yn-1-yloxy)benzaldehyde has been characterized using various spectroscopic techniques. For example, the novel compound 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one was characterized by 1H NMR, FTIR, and single-crystal X-ray diffraction analysis . These techniques could be employed to determine the molecular structure of 2-(But-3-yn-1-yloxy)benzaldehyde, providing information on the conformation and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of aldehydes with alkyne substituents has been the subject of research. In one study, an indium-mediated coupling of benzaldehyde with a bromoalkyne resulted in a dienylbenzoic acid product, demonstrating the potential for carbon-carbon bond-forming reactions involving aldehydes with alkyne groups . This suggests that 2-(But-3-yn-1-yloxy)benzaldehyde could undergo similar coupling reactions, potentially leading to complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehyde compounds with alkyne substituents can be influenced by their molecular structure. For instance, the synthesis and characterization of 5-tert-butyl-2-hydroxy-benzaldehyde revealed a yield of 73.1% under optimal conditions, suggesting that the synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde could also be optimized for high yield . The effects of solvents on the reactivity of benzaldehyde derivatives have been studied, indicating that solvent choice can significantly impact the outcome of reactions involving such compounds . This information could be relevant for optimizing the reactions of 2-(But-3-yn-1-yloxy)benzaldehyde.

科学研究应用

抗氧化、抗菌和抗癌特性

2-(丁-3-炔-1-氧基)苯甲醛衍生物因其在各种生物医学应用中的潜力而受到研究。一项研究重点关注 5-溴-2-(丙-2-炔-1-氧基)苯甲醛和 3,5-二叔丁基-2-(丙-2-炔-1-氧基)苯甲醛的合成,发现具有显着的抗氧化能力,对枯草芽孢杆菌具有抗菌活性,对黑曲霉具有抗真菌活性。值得注意的是,这些化合物还对乳腺腺癌细胞系 MCF-7 表现出细胞毒活性 (Konuş 等,2019)。

不对称 C-C 键形成中的酶催化

苯甲醛裂合酶是一种高度对映选择性的酶,催化 (R)-苯偶姻衍生物的形成和裂解。该领域的研究促进了用于特定苯偶姻衍生物制备性合成的反应器概念的发展,证明了 2-(丁-3-炔-1-氧基)苯甲醛在酶催化反应中的效用 (Kühl 等,2007)。

有机合成中的分子内反应

一项研究报道了 2-(丙-2-炔-1-氧基)苯甲醛与 4-羟基-6-甲基-2H-吡喃-2-酮的 CuI 催化的分子内氧杂-狄尔斯-阿尔德反应,提供了对这类反应的化学选择性和理论方面的见解。这突出了 2-(丁-3-炔-1-氧基)苯甲醛在促进复杂有机合成过程中的作用 (Khoshkholgh 等,2012)。

光催化和催化性质

通过各种工艺改性的石墨氮化碳已被评估用于从苯甲醇选择性合成苯甲醛。在此背景下,已探索了 2-(丁-3-炔-1-氧基)苯甲醛在光催化中的应用以及作为环境友好条件下的底物,展示了其在绿色化学中的潜力 (Lima 等,2017)。

属性

IUPAC Name |

2-but-3-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKOHGNNVRORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447179 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-yn-1-yloxy)benzaldehyde | |

CAS RN |

390410-52-3 |

Source

|

| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)